![molecular formula C10H15NO2 B13585393 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B13585393.png)
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-2-(nitromethyl)bicyclo[311]hept-2-ene is a bicyclic compound with a unique structure that includes a nitromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene typically involves the reaction of 2-bromo-2,3,3-trimethylcyclopent-3-enone with methanol under basic conditions . This reaction yields the desired product through a series of steps that include nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene involves its interaction with various molecular targets. The nitromethyl group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The bicyclic structure provides rigidity, which can influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-2-(hydroxymethyl)bicyclo[3.1.1]hept-2-ene: Similar structure but with a hydroxymethyl group instead of a nitromethyl group.
6,6-Dimethyl-2-(aminomethyl)bicyclo[3.1.1]hept-2-ene: Contains an aminomethyl group, offering different reactivity and applications.
Uniqueness
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene is unique due to the presence of the nitromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
6,6-dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H15NO2/c1-10(2)8-4-3-7(6-11(12)13)9(10)5-8/h3,8-9H,4-6H2,1-2H3 |
Clave InChI |
HGWGFMJOXKAZGT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC=C(C1C2)C[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


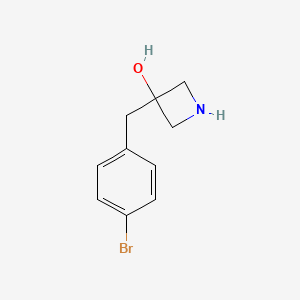

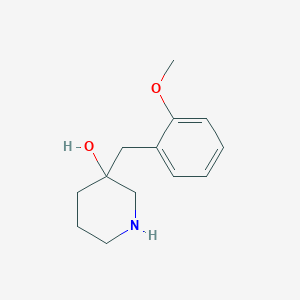

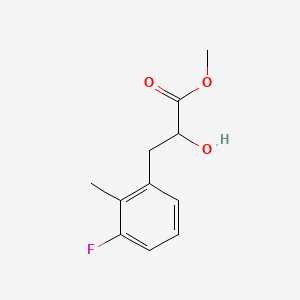
![3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride](/img/structure/B13585348.png)

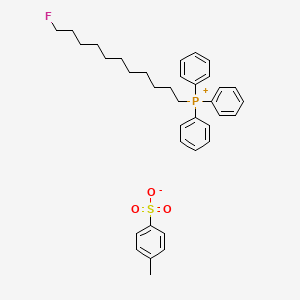

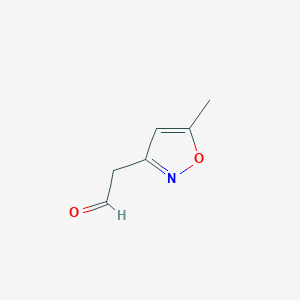
![2-[Cyclohexyl(methyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B13585375.png)
aminehydrochloride](/img/structure/B13585386.png)
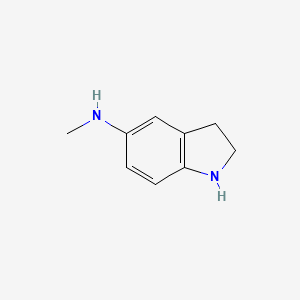
amine](/img/structure/B13585399.png)
